molecular formula C12H15BN2O4 B2719707 {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid CAS No. 1373273-46-1

{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid

Cat. No.: B2719707
CAS No.: 1373273-46-1
M. Wt: 262.07
InChI Key: JYPXTBFIVPSJSL-UHFFFAOYSA-N
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Description

{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid is a boronic acid derivative that has gained significant attention in organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrrolo[3,2-b]pyridine ring system, further modified with a tert-butoxycarbonyl (Boc) protecting group. The presence of the boronic acid moiety makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid typically involves several steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Boronic Acid Group: This step often involves the use of boron reagents like bis(pinacolato)diboron or boronic acid derivatives under palladium-catalyzed conditions.

    Protection with tert-Butoxycarbonyl Group: The Boc group is introduced to protect the nitrogen atom in the pyrrolo[3,2-b]pyridine ring, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to yield boranes.

    Substitution Reactions: The pyrrolo[3,2-b]pyridine ring can participate in various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Resulting from oxidation reactions.

    Substituted Pyrrolo[3,2-b]pyridines: From various substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid is a versatile building block for constructing complex molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

This compound is used in the development of kinase inhibitors and other bioactive molecules. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is employed in the manufacture of advanced materials and polymers. Its reactivity and stability under various conditions make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, facilitating its role in enzyme inhibition and molecular recognition processes. The pyrrolo[3,2-b]pyridine core can engage in π-π stacking and hydrogen bonding interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(tert-Butoxy)carbonyl]pyrrolo[2,3-b]pyridin-3-yl}boronic acid
  • {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-3-yl}boronic acid
  • {1-[(tert-Butoxy)carbonyl]pyrrolo[2,3-b]pyridin-2-yl}boronic acid

Uniqueness

Compared to its analogs, {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid offers unique reactivity due to the position of the boronic acid group and the Boc-protected nitrogen. This configuration can influence its electronic properties and steric interactions, making it a distinct and valuable compound for specific synthetic applications and biological studies.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-5-4-6-14-8(9)7-10(15)13(17)18/h4-7,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPXTBFIVPSJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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